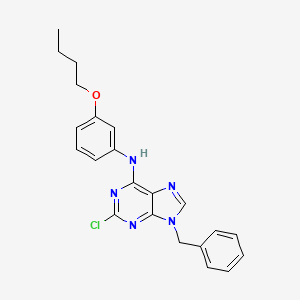

9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)-

CAS No.: 125802-57-5

Cat. No.: VC17324087

Molecular Formula: C22H22ClN5O

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125802-57-5 |

|---|---|

| Molecular Formula | C22H22ClN5O |

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | 9-benzyl-N-(3-butoxyphenyl)-2-chloropurin-6-amine |

| Standard InChI | InChI=1S/C22H22ClN5O/c1-2-3-12-29-18-11-7-10-17(13-18)25-20-19-21(27-22(23)26-20)28(15-24-19)14-16-8-5-4-6-9-16/h4-11,13,15H,2-3,12,14H2,1H3,(H,25,26,27) |

| Standard InChI Key | WLTFBUVJMBYUCR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |

Introduction

The compound 9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is a derivative of purine, a heterocyclic aromatic organic compound that serves as a core structure for many biologically active molecules. This specific compound features functional groups such as a chloro substituent at the 2-position, a phenylmethyl group at the 9-position, and a butoxyphenyl group attached via an amine linkage. These structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of bioactive compounds.

Synthesis

The synthesis of this compound typically involves the functionalization of purine derivatives. A general method includes:

-

Starting with a halogenated purine (e.g., 2-chloropurine).

-

Introducing the phenylmethyl group at the 9-position through alkylation.

-

Coupling the butoxyphenyl amine to the purine scaffold using amide bond formation techniques.

This multi-step process requires precise reaction conditions to ensure regioselectivity and minimize by-products.

Applications and Biological Significance

Purine derivatives are widely studied for their roles in:

-

Anticancer Activity: Many purines act as inhibitors of enzymes like kinases or DNA polymerases.

-

Antimicrobial Potential: Substituted purines can disrupt bacterial or viral replication by targeting nucleic acid synthesis.

-

Neurological Disorders: Purine analogs have been explored as adenosine receptor modulators.

While specific biological data for this compound is not available, its structural similarity to other bioactive purines suggests it may exhibit comparable pharmacological properties.

Challenges and Future Directions

Despite its potential, challenges include:

-

Limited synthetic pathways for large-scale production.

-

Unknown pharmacokinetics and toxicity profiles.

-

Lack of detailed experimental data on biological activity.

Future research should focus on:

-

High-throughput screening for biological activity.

-

Optimization of synthetic routes to improve yield and purity.

-

Computational modeling to predict potential targets and interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume